molecular formula C30H54O B15345833 Didodecylphenol CAS No. 25482-47-7

Didodecylphenol

Cat. No.: B15345833
CAS No.: 25482-47-7
M. Wt: 430.7 g/mol
InChI Key: ILJOIOLSOMYKNF-UHFFFAOYSA-N
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Description

Didodecylphenol is an organic compound with the chemical formula

C30H54OC_{30}H_{54}OC30​H54​O

. It is a type of alkylphenol, specifically a phenol substituted with two dodecyl (twelve-carbon) chains. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of lubricants and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the alkylation process. The general reaction can be represented as:

Phenol+2DodeceneThis compound\text{Phenol} + 2 \text{Dodecene} \rightarrow \text{this compound} Phenol+2Dodecene→this compound

The reaction conditions often include elevated temperatures (around 100-150°C) and pressures to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where phenol and dodecene are mixed in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the alkylation process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Didodecylphenol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The phenolic hydroxyl group can be reduced to form alkylated cyclohexanols.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Alkylated cyclohexanols.

    Substitution: Esters and ethers of this compound.

Scientific Research Applications

Chemistry

In chemistry, didodecylphenol is used as a surfactant and emulsifying agent. It is also employed in the synthesis of various polymers and resins, where it acts as a stabilizer and modifier.

Biology

This compound has applications in biological research, particularly in the study of cell membranes and lipid interactions. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with lipid membranes makes it a candidate for enhancing the bioavailability of hydrophobic drugs.

Industry

Industrially, this compound is used in the production of lubricants, where it improves the thermal stability and performance of the lubricant formulations. It is also used in the manufacture of adhesives, coatings, and sealants.

Mechanism of Action

Didodecylphenol exerts its effects primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering their properties and affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: Another alkylphenol with a nine-carbon chain. It is widely used as a surfactant and in the production of plastics.

    Octylphenol: An alkylphenol with an eight-carbon chain, used in similar applications as nonylphenol.

    Dodecylphenol: A single dodecyl chain phenol, used in the production of lubricants and as a surfactant.

Uniqueness

Didodecylphenol is unique due to its two long dodecyl chains, which provide enhanced hydrophobicity and surfactant properties compared to its single-chain counterparts. This makes it particularly effective in applications requiring strong interactions with lipid membranes and hydrophobic environments.

Properties

CAS No.

25482-47-7

Molecular Formula

C30H54O

Molecular Weight

430.7 g/mol

IUPAC Name

2,3-didodecylphenol

InChI

InChI=1S/C30H54O/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(31)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27,31H,3-22,24,26H2,1-2H3

InChI Key

ILJOIOLSOMYKNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCCCCC

Origin of Product

United States

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